DS-7423
Description
DS-7423 is a dual-targeting small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently in Phase I clinical trials for solid tumors, including ovarian clear cell adenocarcinoma (OCCA) . It inhibits PI3Kα and mTOR with IC50 values of 15.6 nM and 34.9 nM, respectively, demonstrating potent anticancer activity in preclinical models . This compound suppresses the PI3K/Akt/mTOR signaling pathway, a key driver of cell proliferation and survival in cancers with activating mutations in this pathway, such as PIK3CA mutations .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS7423; DS 7423; DS-7423 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Dual Inhibition : Unlike single-target inhibitors, DS-7423 simultaneously blocks PI3K (class I isoforms) and mTOR (both mTORC1 and mTORC2), reducing compensatory signaling and enhancing antitumor effects .
- TP53-Dependent Apoptosis : this compound induces apoptosis in TP53 wild-type cells by stabilizing TP53, increasing phosphorylation of TP53 at Ser46, and upregulating pro-apoptotic genes like PUMA and p53AIP1 .
- Cell Cycle Arrest : Reduces S-phase cell populations and increases sub-G1 cells, indicating apoptosis induction .
Clinical Findings :
- Phase I Trials: In 69 patients with advanced solid tumors, this compound showed dose-dependent metabolic responses (partial metabolic response rates: 48.5% in Caucasians, 36.4% in Asians) via [<sup>18</sup>F]-FDG-PET imaging.
- Safety Profile: Common treatment-related adverse events (TRAEs) include hyperglycemia (onset within 4 hours post-dose) and liver toxicity (e.g., grade ≥3 ALT/AST elevations).
Table 1: Key Features of this compound and Comparable PI3K/mTOR Inhibitors
Table 2: Preclinical Efficacy in Ovarian Cancer Models
Key Differentiators of this compound:
TP53 Dependency :
- This compound induces apoptosis only in TP53 wild-type cells, whereas BEZ235 and rapamycin show TP53-independent effects .
- In TP53-mutated OCCA cells, this compound’s antiproliferative activity is reduced by >50% compared to TP53 wild-type cells .
Dual vs. Single Targeting :
- Unlike rapamycin (mTORC1-specific), this compound’s dual inhibition prevents feedback activation of PI3K/Akt, a common resistance mechanism .
Race-Neutral Pharmacokinetics :
- This compound exhibits similar AUC, Cmax, and half-life in Asian and Caucasian patients, unlike some kinase inhibitors requiring dose adjustments .
Future Studies :
- Validate TP53 status as a predictive biomarker for this compound response.
- Explore combinations with DNA-damaging agents to enhance apoptosis in TP53 wild-type tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
